molecular formula C7H10ClN3O2 B13314567 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid

2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B13314567
M. Wt: 203.62 g/mol
InChI Key: GZPYLJVXPDGOLA-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a chloro-substituted pyrazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. For instance, 4-chloro-3-methyl-1H-pyrazole can be prepared by reacting 4-chloro-3-methyl-1,3-dicarbonyl compound with hydrazine hydrate.

    Amino Group Introduction: The amino group can be introduced through nucleophilic substitution reactions. For example, 4-chloro-3-methyl-1H-pyrazole can be reacted with ammonia or an amine to introduce the amino group.

    Propanoic Acid Moiety Addition: The final step involves the introduction of the propanoic acid moiety. This can be achieved by reacting the amino-substituted pyrazole with a suitable carboxylic acid derivative, such as ethyl chloroacetate, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid.

    Substitution: The chloro group in the pyrazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or sodium methoxide.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Dechlorinated derivatives.

    Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies to understand the structure-activity relationship of pyrazole derivatives and their biological activities.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The amino and propanoic acid groups may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    2-Amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid: Lacks the chloro substituent, which may affect its biological activity and reactivity.

    2-Amino-3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid: Contains a bromo group instead of a chloro group, which can influence its chemical properties and interactions.

    2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid: Lacks the methyl group, which may alter its steric and electronic properties.

Uniqueness: The presence of both the chloro and methyl groups in 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid makes it unique in terms of its chemical reactivity and potential biological activity. These substituents can influence the compound’s interaction with molecular targets, its solubility, and its overall pharmacokinetic properties.

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

2-amino-3-(4-chloro-5-methylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C7H10ClN3O2/c1-4-5(8)2-10-11(4)3-6(9)7(12)13/h2,6H,3,9H2,1H3,(H,12,13)

InChI Key

GZPYLJVXPDGOLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(C(=O)O)N)Cl

Origin of Product

United States

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